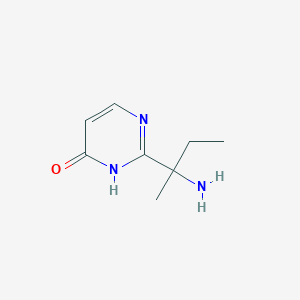
2-(Oxan-4-yl)propane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-yl)propane-2-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Oxan-4-yl)propane-2-sulfonyl chloride typically involves the oxidative chlorination of thiol derivatives. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This reaction is highly efficient and produces the desired sulfonyl chloride in excellent yields under mild conditions. Industrial production methods may vary, but they generally follow similar oxidative chlorination pathways to ensure high purity and yield.
Chemical Reactions Analysis
2-(Oxan-4-yl)propane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form sulfonamides.
Substitution: The sulfonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Oxan-4-yl)propane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)propane-2-sulfonyl chloride involves the formation of sulfonyl chloride groups, which are highly reactive and can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2-(Oxan-4-yl)propane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to its oxan-4-yl substituent, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- p-Toluenesulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
2-(oxan-4-yl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2,13(9,10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 |
InChI Key |
XEYMTSYTTVQHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCOCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
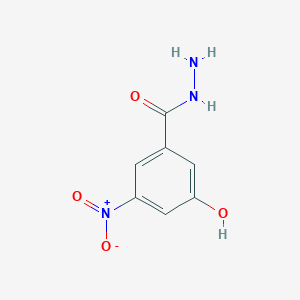
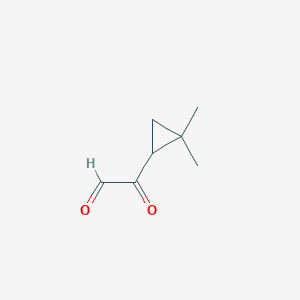
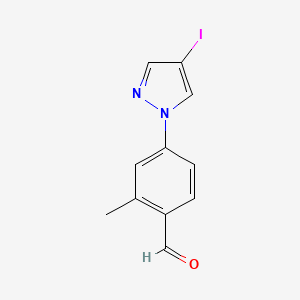
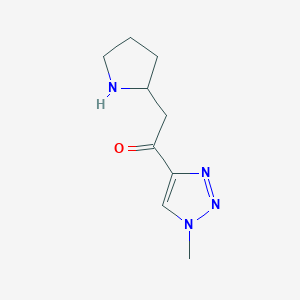

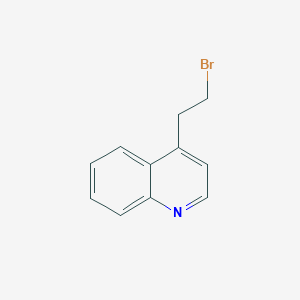


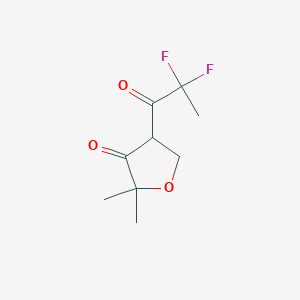
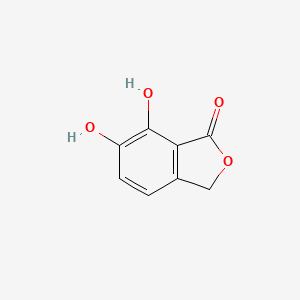
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
